Protoporphyrin IX dimethyl ester
Overview
Description
Protoporphyrin IX dimethyl ester is a chemical compound with the molecular formula C36H38N4O4 and a molecular weight of 590.71 g/mol . It is a derivative of protoporphyrin IX, which is an important precursor in the biosynthesis of heme, an essential component of hemoglobin and other heme-containing proteins . This compound is known for its deep purple color and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Protoporphyrin IX dimethyl ester primarily targets human erythrocytes , myoglobin , and hemoglobin . It also activates soluble guanylyl cyclase .
Mode of Action
This compound penetrates human erythrocytes and aids in the release of oxygen from them . It forms complexes with myoglobin and hemoglobin . As a photosensitizer, it has been demonstrated to be potent in the photodynamic therapy of human nasopharyngeal carcinoma .
Biochemical Pathways
This compound plays a critical role in the biosynthesis of several vital biomolecules, including hemoglobin , chlorophyll , and cobalamin (vitamin B12) . It is the key precursor for these biosyntheses, representing one of the most essential metabolic pathways in living organisms .
Pharmacokinetics
Its solubility in various solvents such as dmso, thf, acetone, chloroform, diethyl ether, ethyl acetate, and methanol suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the potent photosensitization of human nasopharyngeal carcinoma . This suggests that it may have potential therapeutic applications in the treatment of this type of cancer.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its storage conditions can affect its stability . It should be handled in a well-ventilated place, kept away from drains, surface and ground water, and stored in a dry, light-protected environment at 2-8℃ . These conditions help maintain the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
Protoporphyrin IX dimethyl ester plays a vital role in the biological metabolism and biogeochemical cycling . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated to be a potent photosensitizer of human nasopharyngeal carcinoma .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Protoporphyrin IX dimethyl ester can be synthesized through several methods. One common synthetic route involves the esterification of protoporphyrin IX with methanol in the presence of an acid catalyst . The reaction typically requires heating and can be carried out under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Protoporphyrin IX dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxyaldehyde and formyl photoproducts .
Scientific Research Applications
Protoporphyrin IX dimethyl ester has a wide range of scientific research applications. In chemistry, it is used as a photosensitizer in photodynamic therapy (PDT) and photodynamic diagnosis (PDD) for the treatment and diagnosis of tumors and malignant diseases . In biology, it is used to study the biosynthesis of heme and other porphyrins . In medicine, it has been demonstrated to be a potent photosensitizer for human nasopharyngeal carcinoma . Additionally, it is used in the study of liver function and the improvement of cellular respiration and metabolism .
Comparison with Similar Compounds
Protoporphyrin IX dimethyl ester is similar to other porphyrin derivatives, such as protoporphyrin IX, zinc protoporphyrin IX, and coproporphyrin I tetramethyl ester . it is unique in its specific esterified form, which enhances its solubility and stability in organic solvents . This makes it particularly useful in applications requiring high solubility and stability, such as in photodynamic therapy and diagnosis .
Properties
IUPAC Name |
methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,37-38H,1-2,11-14H2,3-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBPATQBTSBIIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889376 | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5522-66-7, 6164-53-0 | |
Record name | Protoporphyrin IX dimethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid-7,12-di(ethenyl-2-14C)-3,8,13,17-tetramethyldimethylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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